Bienvenue dans la boutique en ligne BenchChem!

CX-6258

Pim Kinase Pan-Inhibition Biochemical IC50

CX-6258 is the definitive tool for studying collective Pim kinase biology. Unlike isoform-biased inhibitors (e.g., SGI-1776), it provides balanced nanomolar blockade of Pim-1/2/3 (IC50s: 5, 25, 16 nM), overcoming functional redundancy. Validated oral bioavailability and dose-dependent tumor growth inhibition (45% TGI at 50 mg/kg; 75% TGI at 100 mg/kg in MV-4-11 AML) ensure reproducible in vivo experiments. Documented synergy with doxorubicin (CI=0.4) and paclitaxel (CI=0.56) supports chemotherapy combination studies. Its well-defined selectivity profile and use as a PET tracer scaffold ([11C]CX-6258) further distinguish this non-substitutable chemical probe.

Molecular Formula C₂₆H₂₄ClN₃O₃
Molecular Weight 461.94
CAS No. 1202916-90-2
Cat. No. B560055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX-6258
CAS1202916-90-2
Synonyms(E)-5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one
Molecular FormulaC₂₆H₂₄ClN₃O₃
Molecular Weight461.94
Structural Identifiers
SMILESCN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O
InChIInChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+
InChIKeyKGBPLKOPSFDBOX-CJLVFECKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CX-6258 (CAS 1202916-90-2): Potent Pan-Pim Kinase Inhibitor for Oncology Research Procurement


CX-6258 is a synthetic small-molecule, ATP-competitive, and reversible pan-Pim kinase inhibitor belonging to the oxindolo-furanyl chemical class [1]. It exhibits potent in vitro biochemical inhibition against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with nanomolar IC50 values [1]. The compound is orally bioavailable and has demonstrated significant in vivo antitumor efficacy in preclinical xenograft models, making it a valuable tool compound for investigating Pim kinase biology in cancer [1]. Its well-defined selectivity profile and synergistic potential with standard chemotherapeutics further distinguish it for research applications [1][2].

Why Pan-Pim Kinase Inhibitors Are Not Interchangeable: Procurement Considerations for CX-6258


Generic substitution among pan-Pim kinase inhibitors is scientifically unsound due to profound differences in their isoform potency profiles, off-target kinase selectivity, and demonstrated in vivo pharmacological properties [1]. For instance, while some inhibitors like SGI-1776 exhibit high selectivity for Pim-1 over Pim-2, and others like AZD1208 or PIM447 show sub-nanomolar potency, these divergent profiles result in distinct cellular and in vivo pharmacodynamic effects [1]. The unique combination of balanced nanomolar potency across Pim-1/2/3, a narrow off-target profile largely limited to FLT3, and validated oral in vivo efficacy with specific tumor growth inhibition metrics in defined models makes CX-6258 a non-substitutable chemical probe for studies requiring this specific pharmacological signature [1][2]. Relying on a close analog without direct comparative data risks experimental irreproducibility and misinterpretation of Pim kinase biology.

Quantitative Differentiation Evidence for CX-6258 Against Key Pan-Pim Comparators


Balanced Pan-Pim Isoform Potency vs. Pim-1 Selective SGI-1776

CX-6258 demonstrates a balanced, potent inhibition profile against all three Pim kinase isoforms, a feature critical for overcoming the known functional redundancy within the Pim family. In contrast, the comparator SGI-1776 is markedly selective for Pim-1, with significantly weaker activity against Pim-2 and Pim-3. [1][2]

Pim Kinase Pan-Inhibition Biochemical IC50

Pim-2 Potency Advantage vs. the More Potent Pan-Inhibitor AZD1208

While the comparator AZD1208 exhibits sub-nanomolar potency against Pim-1 and Pim-3, its activity against Pim-2 is considerably weaker. CX-6258 offers a superior balance, with nanomolar potency against all three isoforms, including Pim-2. [1][2]

Pim Kinase AZD1208 Comparative Potency

Broad Kinase Selectivity Confirmed by 107-Kinase Panel

A critical requirement for a high-quality chemical probe is a clean selectivity profile. CX-6258 was profiled against a panel of 107 kinases, demonstrating exceptional selectivity. At a concentration of 0.5 µM, the compound inhibited only Pim-1, Pim-2, Pim-3, and the FLT3 kinase by more than 80%. [1]

Kinase Selectivity Off-Target Profiling Chemical Probe

Quantified Synergistic Activity with Standard Chemotherapeutics

CX-6258 has been shown to act synergistically with clinically relevant chemotherapeutic agents, a property that is not universally documented for other pan-Pim inhibitors. This synergy has been quantified using the Combination Index (CI) method, where a CI < 1 indicates synergism. [1]

Drug Synergy Combination Therapy Chemoresistance

Dose-Dependent In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

The in vivo antitumor efficacy of CX-6258 has been rigorously quantified in multiple human tumor xenograft models. The compound exhibits clear dose-dependent tumor growth inhibition (TGI) when administered orally, providing a robust translational data package for its use as an in vivo tool compound. [1]

In Vivo Efficacy Xenograft Tumor Growth Inhibition

In Vivo Efficacy in Solid Tumor Model (PC3 Prostate Cancer)

Beyond hematological malignancies, CX-6258 has demonstrated significant single-agent activity in a solid tumor model of prostate cancer. This expands its validated utility beyond leukemias, distinguishing it from inhibitors whose reported in vivo efficacy may be limited to a narrower set of tumor types. [1]

Prostate Cancer Xenograft Solid Tumor In Vivo

Recommended Research Applications for CX-6258 Based on Comparative Evidence


Mechanistic Studies Requiring Simultaneous Pan-Pim Kinase Blockade

For research aimed at understanding the collective function of Pim kinases in cell survival, proliferation, and signaling, CX-6258 is the preferred tool compound. Its balanced and potent inhibition of Pim-1, Pim-2, and Pim-3 (IC50 values of 5, 25, and 16 nM, respectively) ensures that all three isoforms are effectively blocked, overcoming their known functional redundancy [1]. In contrast, an inhibitor with high isoform selectivity, such as SGI-1776, would leave Pim-2 and Pim-3 largely active, potentially masking key biological phenotypes [1].

Investigations of Chemoresistance and Combination Therapy Synergy

Studies designed to explore the role of Pim kinases in promoting resistance to chemotherapy or to develop novel combination regimens should prioritize CX-6258. Its demonstrated synergistic activity with doxorubicin and paclitaxel, quantified by Combination Index values of 0.4 and 0.56, respectively, provides a validated foundation for such work [1]. This specific evidence supports experimental designs aimed at delineating the mechanisms of Pim-mediated drug efflux and survival signaling in cancer cells [1].

In Vivo Pharmacodynamic and Efficacy Studies in Defined Xenograft Models

CX-6258 is ideally suited for in vivo oncology research, particularly in models where Pim kinases are known drivers of tumor growth. The compound's oral bioavailability and well-documented dose-response relationship in the MV-4-11 AML model (45% TGI at 50 mg/kg; 75% TGI at 100 mg/kg) provide a clear and reproducible framework for experimental design [1]. Furthermore, its validated activity in the PC3 prostate cancer solid tumor model (51% TGI at 50 mg/kg) extends its applicability to a broader range of cancer biology studies beyond hematological malignancies [1].

Development of Pim Kinase-Targeted PET Imaging Probes

The successful radiosynthesis of [11C]CX-6258 demonstrates the utility of the CX-6258 scaffold as a platform for developing molecular imaging agents [1]. Researchers focused on visualizing Pim kinase expression in tumors via positron emission tomography (PET) can procure CX-6258 as a reference standard and for use in the development of novel radiotracers based on its structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for CX-6258

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.